Product packaging for 5-(4-Methylphenyl)thiophene-2-carbaldehyde(Cat. No.:CAS No. 38401-68-2)

5-(4-Methylphenyl)thiophene-2-carbaldehyde

Cat. No.: B1622460
CAS No.: 38401-68-2
M. Wt: 202.27 g/mol
InChI Key: CNHGZKBPLKLVSD-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)thiophene-2-carbaldehyde (CAS 38401-68-2) is a high-purity organic compound provided as a solid, with a molecular formula of C 12 H 10 OS and a molecular weight of 202.27 g/mol . This molecule features a thiophene ring, a privileged scaffold in heterocyclic chemistry, which is substituted with a formyl group at the 2-position and a 4-methylphenyl (p-tolyl) group at the 5-position . Its structure is represented by the canonical SMILES string CC1=CC=C(C=C1)C2=CC=C(S2)C=O . The primary value of this compound lies in its role as a versatile synthetic intermediate or building block in various research fields. In medicinal chemistry, the thiophene ring acts as a bioisostere for benzene rings, which can significantly alter a molecule's physicochemical properties, solubility, and metabolic profile. This makes it a key precursor for constructing more complex molecules with potential biological activities, such as antimicrobial or enzymatic inhibitors . In materials science, the conjugated system of the aryl-substituted thiophene core makes it a promising precursor for developing organic electronic materials, including conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The aldehyde functional group is a critical reactive site, allowing for further chemical modifications through condensation or ring-forming reactions to create novel compounds and functional materials . A robust and established synthetic route to this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This method typically involves the palladium-catalyzed coupling of 5-bromothiophene-2-carbaldehyde with 4-methylphenylboronic acid . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10OS B1622460 5-(4-Methylphenyl)thiophene-2-carbaldehyde CAS No. 38401-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHGZKBPLKLVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393913
Record name 5-(4-methylphenyl)thiophene-2-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90393913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38401-68-2
Record name 5-(4-Methylphenyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38401-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 5-(4-Methylphenyl)thiophene-2-carbaldehyde

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.gov For the synthesis of this compound, a viable strategy is the coupling of a halogenated thiophene-2-carbaldehyde (B41791) with a p-tolylboronic acid derivative.

A common precursor for this synthesis is 5-bromothiophene-2-carbaldehyde (B154028). The reaction proceeds by treating 5-bromothiophene-2-carbaldehyde with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. A study on the synthesis of related 4-arylthiophene-2-carbaldehydes demonstrated that the reaction of 4-bromothiophene-2-carbaldehyde with p-tolylphenylboronic acid in the presence of potassium hydroxide (B78521) at 90 °C yielded the corresponding p-tolylphenyl-thiophene-2-carbaldehyde. nih.gov The use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst is common in these reactions. nih.gov

A general procedure for a similar Suzuki-Miyaura coupling involves dissolving the brominated thiophene (B33073) derivative in a solvent system such as a 4:1 mixture of 1,4-dioxane (B91453) and water. To this solution, the palladium catalyst (e.g., 5 mol% of Pd(PPh₃)₄), the arylboronic acid (typically in a slight excess), and a base such as potassium phosphate (B84403) are added. The reaction mixture is then heated, often to around 90 °C, for several hours to ensure completion. mdpi.com

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionReference
Thiophene Substrate5-Bromothiophene-2-carbaldehyde nih.gov
Boronic Acid4-Methylphenylboronic acid nih.gov
CatalystPd(PPh₃)₄ (5 mol%) mdpi.com
BaseK₃PO₄ or KOH nih.govmdpi.com
Solvent1,4-Dioxane/Water or Toluene (B28343)/Water nih.govmdpi.com
Temperature90 °C nih.gov

Another key synthetic approach is the introduction of the formyl group onto a pre-existing 2-(4-methylphenyl)thiophene (B1364920) scaffold. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. jk-sci.comcambridge.org This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org

The synthesis would first involve the preparation of 2-(4-methylphenyl)thiophene. This can be achieved via a Suzuki-Miyaura coupling between 2-bromothiophene (B119243) and 4-methylphenylboronic acid. researchgate.net Once 2-(p-tolyl)thiophene is obtained, it can be subjected to Vilsmeier-Haack conditions. The reaction proceeds through an electrophilic aromatic substitution where the Vilsmeier reagent attacks the electron-rich thiophene ring. For 2-substituted thiophenes, formylation generally occurs at the C5 position due to electronic and steric factors. The resulting iminium salt is then hydrolyzed during workup to yield the desired aldehyde, this compound. youtube.com

The reaction temperature for Vilsmeier-Haack formylation can vary depending on the reactivity of the substrate, often ranging from 0 °C to 80 °C. jk-sci.com

Table 2: Two-Step Synthesis via Vilsmeier-Haack Formylation

StepReactionReagentsReference
1Suzuki-Miyaura Coupling2-Bromothiophene, 4-Methylphenylboronic acid, Pd(PPh₃)₄, Base researchgate.net
2Vilsmeier-Haack Formylation2-(4-Methylphenyl)thiophene, POCl₃, DMF jk-sci.comcambridge.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates all or most of the starting materials. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are known for the synthesis of highly substituted thiophenes. For instance, the Gewald reaction, a well-known MCR, produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While this does not directly yield the target compound, it highlights the potential for developing novel MCRs for such structures.

The development of a multi-component reaction to synthesize this compound would likely involve precursors that can assemble the substituted thiophene ring in a single step. This could potentially involve a component providing the C4-C5 fragment with the p-tolyl group, another for the C2-C3 fragment with a masked aldehyde, and a sulfur source.

Advanced Synthetic Approaches and Catalytic Systems

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed direct arylation of thiophenes is a promising route for the synthesis of this compound. This approach would involve the direct coupling of thiophene-2-carbaldehyde with a suitable p-tolyl source, such as 4-iodotoluene (B166478) or 4-bromotoluene.

The regioselectivity of the C-H arylation is a critical aspect. For 2-substituted thiophenes, direct arylation can occur at either the C3 or C5 position. The choice of catalyst, ligands, and reaction conditions can influence this selectivity. Research has shown that the direct arylation of thiophene derivatives can be achieved with high regioselectivity. For example, the use of a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a base like potassium carbonate has been effective in the direct arylation of thiophenes.

Building upon C-H functionalization, regiodivergent synthesis allows for the selective formation of different constitutional isomers from the same starting materials by simply changing the catalyst or reaction conditions. This level of control is highly desirable in the synthesis of substituted heterocycles.

Recent studies have demonstrated the regiodivergent C-H arylation of thiophenes using different transition metal catalysts. For instance, by choosing between a ruthenium(II) or a palladium(II) catalyst, the arylation of 2-pyridylthiophenes can be directed to either the C3 or C5 position with high selectivity. While this has been demonstrated on a different substrate, the principle could potentially be applied to the synthesis of this compound by carefully selecting a directing group on the thiophene-2-carbaldehyde scaffold that can be later removed or is part of the final desired structure. This advanced strategy offers a sophisticated level of control over the synthesis of specifically substituted thiophenes.

Application of Lewis Acid Catalysis in Thiophene Synthesis

Lewis acid catalysis plays a pivotal role in various strategies for thiophene synthesis by activating substrates and facilitating key bond-forming reactions. In the context of synthesizing this compound, Lewis acids can be instrumental in constructing the thiophene ring itself or in the subsequent functionalization steps.

One notable application is in the oxidative cycloaddition of thiophenes. The use of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) can significantly enhance the yields of these reactions. nih.govacs.org Thiophenes, when treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in the presence of a Lewis acid, can form thiophene S-monoxides as reactive intermediates. nih.govacs.org These intermediates can then undergo cycloaddition with various dienophiles. While this specific methodology might not be a direct route to this compound, the principle of Lewis acid-mediated activation of the thiophene ring is a key concept.

A more direct application of Lewis acid catalysis can be envisioned in Friedel-Crafts type reactions to introduce the 4-methylphenyl group onto a pre-formed thiophene-2-carbaldehyde derivative, or vice-versa. For instance, a Lewis acid could be used to promote the acylation of 2-(4-methylphenyl)thiophene to introduce the aldehyde group at the 5-position. However, regioselectivity can be a challenge in such reactions.

Furthermore, Lewis acids are employed to activate alkynes in cyclization reactions. For example, B-chlorocatecholborane has been used as a carbophilic Lewis acid to activate (Z)-organylthioenyne substrates, leading to 3-borylated thiophenes. organic-chemistry.org This highlights the potential of Lewis acids to control regioselectivity in the synthesis of substituted thiophenes, a principle that could be adapted for the synthesis of the target molecule.

A plausible synthetic route to this compound could involve the Lewis acid-catalyzed coupling of a suitably functionalized thiophene with a derivative of toluene. The Lewis acid would activate one of the coupling partners, facilitating the formation of the carbon-carbon bond between the thiophene ring and the phenyl ring.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. The synthesis of this compound can be approached through several green methodologies.

Ultrasonication Techniques

Ultrasonication, the use of high-frequency sound waves, can promote chemical reactions through the phenomenon of acoustic cavitation. This creates localized hot spots with high temperatures and pressures, accelerating reaction rates. researchgate.net In the context of thiophene synthesis, ultrasound has been effectively applied to the Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes. nih.govresearchgate.netrsc.org

The Gewald reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. researchgate.net While the direct synthesis of this compound via the Gewald reaction is not straightforward, the principle of using ultrasound to facilitate the formation of the thiophene ring from appropriate precursors is a valuable green strategy. For instance, a multi-component reaction involving precursors to the target molecule could potentially be accelerated under ultrasonic irradiation, reducing reaction times and energy consumption. rsc.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Gewald Reaction for 2-Aminothiophene Synthesis

EntryCarbonyl CompoundReaction Conditions (Conventional)Yield (%) (Conventional)Reaction Conditions (Ultrasound)Yield (%) (Ultrasound)Reference
1Cyclohexanone50-60 °C, 24 h (in ethanol)6040 kHz, 40 min (solvent-free)55 rsc.org
2Acetone50-60 °C, 14 h (in ethanol)8240 kHz, 40 min (solvent-free)78 rsc.org
3CyclohexanoneStirring, 24 h (in water)1540 kHz, 2 h (in water)88 nih.gov

These data illustrate the significant rate enhancements achieved with ultrasonication.

Solvent-Free Reaction Conditions and Mechanochemistry

Conducting reactions in the absence of a solvent or under mechanochemical conditions (grinding or milling) is a cornerstone of green chemistry, as it eliminates solvent waste and can lead to novel reactivity. The Gewald reaction for the synthesis of 2-aminothiophenes has been successfully performed under solvent-free conditions with ultrasonic assistance. rsc.org

Eco-Friendly Oxidative and Reductive Methodologies

The introduction of the aldehyde group and the synthesis of precursors for this compound can be achieved using greener oxidative and reductive methods.

Eco-Friendly Oxidation:

Traditional oxidation methods often rely on stoichiometric amounts of hazardous reagents. Greener alternatives focus on catalytic methods using benign oxidants like molecular oxygen or hydrogen peroxide. For instance, the aerobic oxidative coupling of thiophenes catalyzed by palladium and copper has been reported. researchgate.net While this leads to dimerization, it demonstrates the principle of using air as the oxidant.

The oxidation of a methyl group on a thiophene ring to a carboxylic acid, which could then be reduced to an aldehyde, has been achieved using sodium dichromate in a sealed tube, which is not an ideal green method. psu.edu However, research into the catalytic oxidation of thiophenes using hydrogen peroxide catalyzed by methyltrioxorhenium(VII) shows a more promising, albeit still complex, direction. nih.govacs.org The development of selective and green methods for the direct formylation of thiophenes or the oxidation of a suitable precursor remains an active area of research. researchgate.net

Eco-Friendly Reduction:

The synthesis of precursors for the target molecule may involve reduction steps. For example, if a nitro group is used as a directing group or is present on a starting material, its reduction to an amine is a key step. Catalytic transfer hydrogenation is a greener alternative to traditional reduction methods that use stoichiometric metal hydrides or high-pressure hydrogen gas. mdpi.comnih.gov This method uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a catalyst. nih.gov The reduction of nitroarenes to anilines can be achieved with high chemoselectivity using iron catalysts and formic acid, a relatively benign reducing system. sci-hub.se

Furthermore, the hydrogenation of the thiophene ring itself can be achieved using catalytic methods. For instance, the gas-phase hydrogenation of thiophene to thiolane has been studied using a palladium-sulfide catalyst. researchgate.net While complete reduction of the aromatic ring is not desired for the synthesis of the target compound, selective hydrogenation of precursors could be a useful synthetic tool.

Chemical Reactivity and Derivatization Strategies

Reactions of the Carbaldehyde Moiety

The aldehyde functional group is a key site for various transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form imines and related derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to form 5-(4-methylphenyl)thiophene-2-carboxylic acid. This conversion is a crucial step for creating derivatives like esters and amides. The choice of oxidizing agent is critical and depends on the desired reaction conditions and substrate tolerance. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃/H₂SO₄). For substrates sensitive to harsh conditions, milder oxidants such as silver oxide (Ag₂O) can be employed. The resulting carboxylic acid can be further modified, for instance, by refluxing with potassium carbonate in an acetone/water mixture, followed by acidification.

Oxidizing AgentTypical Reaction ConditionsProduct
Potassium Permanganate (KMnO₄)Aqueous base, followed by acid workup5-(4-methylphenyl)thiophene-2-carboxylic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to room temperature5-(4-methylphenyl)thiophene-2-carboxylic acid
Silver Oxide (Ag₂O)Basic aqueous ethanol (B145695)5-(4-methylphenyl)thiophene-2-carboxylic acid

Reduction Reactions to Hydroxymethyl Derivatives

Reduction of the carbaldehyde yields the corresponding alcohol, [5-(4-methylphenyl)thiophen-2-yl]methanol. This is typically achieved with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is frequently used due to its mild nature and selectivity for aldehydes and ketones, generally in an alcohol-based solvent. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective. The resulting hydroxymethyl derivative is a versatile intermediate for further reactions.

Reducing AgentTypical SolventProduct
Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol[5-(4-methylphenyl)thiophen-2-yl]methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or Tetrahydrofuran (THF)[5-(4-methylphenyl)thiophen-2-yl]methanol

Condensation Reactions for Schiff Base Formation

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines), a reaction that is often catalyzed by acid. orientjchem.orgresearchgate.netoncologyradiotherapy.com These reactions involve the formation of a carbon-nitrogen double bond. researchgate.neteijppr.com Theoretical studies on the reaction between thiophene-2-carbaldehyde (B41791) and aniline (B41778) derivatives suggest a two-step mechanism: the formation of a carbinolamine intermediate, followed by dehydration to yield the Schiff base. eijppr.com The resulting Schiff bases are not only important synthetic intermediates but are also investigated for their biological activities. orientjchem.orgresearchgate.netoncologyradiotherapy.com For instance, reacting 5-(4-methylphenyl)thiophene-2-carbaldehyde with a primary amine in a solvent like ethanol, often with a few drops of a strong acid like H₂SO₄, produces the corresponding Schiff base. orientjchem.org

ReactantCatalystProduct Type
Primary Amine (e.g., Aniline)Acid (e.g., Acetic Acid, H₂SO₄)Schiff Base (Imine)
Hydrazine (B178648) DerivativeAcid (catalytic)Hydrazone
HydroxylamineAcid or Base (catalytic)Oxime

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it reactive towards electrophilic substitution. The substituents already present on the ring direct the position of any new functional groups.

Electrophilic and Nucleophilic Substitution Reactions

The sulfur atom in the thiophene ring enhances its reactivity towards electrophiles compared to benzene (B151609). numberanalytics.com In this compound, the aldehyde group is electron-withdrawing and deactivates the ring, especially at the adjacent 3-position. Conversely, the 4-methylphenyl group is a weakly activating group. Therefore, electrophilic substitution reactions like nitration or halogenation are expected to occur at the 3- or 4-positions, with the outcome depending on the specific reagents and conditions. researchgate.net However, the deactivating nature of the aldehyde may necessitate more forceful reaction conditions. smolecule.com

Nucleophilic aromatic substitution is less common for such electron-rich systems but can be induced if a good leaving group is present on the thiophene ring.

Reaction TypeTypical ReagentsExpected Position of Substitution
NitrationHNO₃/H₂SO₄3- or 4-position
HalogenationBr₂/FeBr₃ or N-Bromosuccinimide (NBS)3- or 4-position
Friedel-Crafts AcylationAcyl Chloride/AlCl₃Likely inhibited by the deactivating aldehyde group

Cross-Coupling Reactions at Other Thiophene Positions

Cross-coupling reactions are powerful methods for introducing new substituents at specific positions on the thiophene ring. jcu.edu.au This strategy typically first involves the introduction of a halogen (like bromine or iodine) at the desired position (e.g., the 3- or 4-position) via regioselective halogenation. nih.govacs.org

Once the halogenated thiophene derivative is synthesized, it can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. jcu.edu.aunih.govacs.orgrsc.org These reactions enable the formation of new carbon-carbon bonds, providing access to a wide array of complex molecules. nih.gov For example, a Suzuki-Miyaura reaction between a brominated derivative and an arylboronic acid would introduce a new aryl group onto the thiophene ring. nih.govacs.orgnih.gov

Coupling ReactionKey ReactantsCatalyst SystemProduct Type
Suzuki-MiyauraHalogenated thiophene, Boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl- or alkyl-substituted thiophene
StilleHalogenated thiophene, OrganostannanePd catalystSubstituted thiophene
SonogashiraHalogenated thiophene, Terminal alkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted thiophene

Synthesis of Complex Heterocyclic Systems via this compound

The strategic placement of the aldehyde group on the thiophene ring, which is further substituted with a 4-methylphenyl group, allows for its participation in a variety of cyclization and condensation reactions. These reactions lead to the formation of fused and linked heterocyclic systems, each with unique structural features.

Thiazolo[3,2-a]pyrimidine derivatives can be synthesized through multi-step reactions that often begin with a Biginelli-type condensation. ijnc.irresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided results, analogous syntheses start with an aromatic aldehyde, a β-dicarbonyl compound, and thiourea (B124793) to form a dihydropyrimidine-2(1H)-thione. ijnc.irresearchgate.net This intermediate then undergoes cyclization with a suitable reagent like ethyl bromoacetate (B1195939) or methyl chloroacetate (B1199739) to yield the thiazolo[3,2-a]pyrimidine core. ijnc.irresearchgate.net The reaction conditions can vary, with some methods employing ionic liquids as catalysts for the initial condensation, while others use toluene (B28343) with triethylamine (B128534) for the cyclization step. ijnc.irresearchgate.net Another approach involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid. nih.gov

Table 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

Starting Materials Reagents and Conditions Product Type Reference
Aromatic aldehyde, pentan-2,4-dione, thiourea 1. Ionic liquid, 120°C; 2. Ethyl bromoacetate, acetone 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2- a]pyrimidin-3(5H)-one ijnc.ir
4-Aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones, methyl chloroacetate Toluene, triethylamine, boiling 3,5-dihydro-2H-thiazolo[3,2-a]pyrimidines researchgate.net

The synthesis of pyrazolyl–thiazole scaffolds involves a multi-step pathway. rsc.org A key intermediate, a thiosemicarbazone, is first formed from a pyrazole-4-carbaldehyde and thiosemicarbazide. This thiosemicarbazone then reacts with a substituted phenacyl bromide, such as 2-bromo-1-(4-methylphenyl)ethan-1-one, in refluxing ethanol to yield the final pyrazolyl–thiazole derivative. rsc.org In a specific example, the reaction of a thiosemicarbazone intermediate with 2-bromo-1-(4-methylphenyl)ethan-1-one resulted in the formation of 2-(5-(4-Methylphenyl)thiazole-2-yl)-1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine in an 86% yield. rsc.org This synthetic strategy allows for the incorporation of various substituted phenyl rings into the final structure. rsc.org

Table 2: Synthesis of a Pyrazolyl–Thiazole Derivative

Reactant 1 Reactant 2 Conditions Product Yield Reference

The synthesis of iminothiazolidinone derivatives can be achieved through a one-pot, three-component reaction. bas.bg This domino-process involves the reaction of a hetaryl aldehyde, a substituted thiourea, and chloroacetic acid. bas.bg This method is advantageous due to its simplicity, shorter reaction times, and cost-effectiveness compared to traditional multi-step syntheses. bas.bg The reaction can produce isomeric products, which can be separated by column chromatography. bas.bg For instance, the reaction of thiophene-3-aldehyde, 1-(4-butylphenyl)-3-(4-methylphenyl) thiourea, and chloroacetic acid yielded two isomeric iminothiazolidinone products. bas.bg While not directly using this compound, this methodology is applicable for its derivatization.

The synthesis of bis-thiazolidinone derivatives has also been reported, starting from thiocarbamoyl intermediates which are then treated with reagents like chloroacetyl chloride or chloroacetic acid to form the bis-thiazolidin-5-one and bis-thiazolidin-4-one rings, respectively. sapub.org

Perimidine derivatives are typically synthesized through the cyclocondensation of 1,8-diaminonaphthalene (B57835) (NDA) with various aldehydes or ketones. nih.govresearchgate.net The reaction mechanism generally involves the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the perimidine ring system. nih.gov Various catalysts, including Brønsted acids like BF3·H2O and nano-γ-Al2O3/SbCl5, have been employed to facilitate this reaction, often under mild conditions such as room temperature and in environmentally friendly solvents like ethanol or even under solvent-free conditions. nih.gov The use of this compound in this reaction would lead to the formation of 2-(5-(4-methylphenyl)thiophen-2-yl)-2,3-dihydro-1H-perimidine, which can then be aromatized to the corresponding perimidine.

Table 3: General Synthesis of Perimidine Derivatives

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
1,8-Diaminonaphthalene Aldehyde/Ketone BF3·H2O, ethanol, room temperature Perimidine derivatives nih.gov

While the provided information does not directly describe the synthesis of pyrrolone derivatives from this compound, it does detail the synthesis of various heterocyclic compounds from the analogous furan (B31954) compound, 5-(4-chlorophenyl)furan-2-carbaldehyde. nih.gov These syntheses involve the initial formation of chalcones, which are then used to construct pyrazoline and isoxazole (B147169) rings. nih.gov For example, a chalcone (B49325) derived from the furan carbaldehyde reacts with hydrazine to form a pyrazoline derivative. nih.gov This suggests that this compound could similarly be converted to its corresponding chalcone and subsequently to various heterocyclic systems, including potentially pyrrolones, although specific conditions for pyrrolone formation are not provided.

The aldehyde group of this compound readily undergoes condensation reactions with hydrazines and thiosemicarbazides to form the corresponding hydrazones and thiosemicarbazones. nih.govnih.govmdpi.com These reactions are fundamental in derivatizing the aldehyde for further synthetic transformations or for exploring their biological activities. For instance, the reaction of thiophene-2-carboxaldehyde with cycloalkylaminothiocarbonylhydrazine yields thiosemicarbazone derivatives. nih.gov Similarly, the controlled reaction of 2,5-thiophenedicarbaldehyde with p-iodophenylhydrazine in methanol at room temperature produces the mono-hydrazone. nih.gov The formation of hydrazones from 4,5-diphenylthiophene-2-carbohydrazide and substituted benzaldehydes has also been reported. mdpi.com These derivatives are often crystalline solids and serve as important intermediates in the synthesis of other heterocyclic systems like thiazoles. rsc.org

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 5-(4-Methylphenyl)thiophene-2-carbaldehyde, the characteristic vibrational bands are interpreted by comparison with related thiophene (B33073) derivatives.

Key vibrational frequencies for the closely related compound, thiophene-2-carbaldehyde (B41791), show a strong C=O stretching band around 1665 cm⁻¹. The aromatic C-H stretching vibrations are typically observed in the range of 3016-3082 cm⁻¹. For substituted thiophenes, the C-S stretching modes have been identified between 710 and 687 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode **Expected Wavenumber (cm⁻¹) ** Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aldehyde C-H Stretch 2850 - 2750 Weak
Carbonyl (C=O) Stretch 1700 - 1680 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
Thiophene Ring Stretch ~1430 Medium

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic bands for the thiophene and phenyl rings.

For the parent compound, thiophene, characteristic Raman bands are observed for C-C stretching vibrations in the region of 1354-1530 cm⁻¹ iosrjournals.org. The C-S stretching vibration in the thiophene ring is typically identified around 637 cm⁻¹ in the FT-Raman spectrum iosrjournals.org. Analysis of thiophene-2-carbohydrazide (B147627) also provides insight into the expected Raman shifts for thiophene derivatives researchgate.net.

Table 2: Predicted FT-Raman Spectral Data for this compound

Vibrational Mode **Expected Wavenumber (cm⁻¹) ** Intensity
Aromatic C-H Stretch 3100 - 3000 Strong
Carbonyl (C=O) Stretch 1700 - 1680 Weak
Aromatic C=C Stretch 1600 - 1450 Strong
Thiophene Ring Stretch ~1413 Strong

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a study of closely related 4-arylthiophene-2-carbaldehydes, the aldehyde proton typically appears as a singlet at a downfield chemical shift of around δ 9.94 ppm. nih.gov The protons of the 4-methylphenyl group are expected to show a singlet for the methyl group around δ 2.37 ppm and multiplets for the phenyl ring protons in the region of δ 7.2–7.4 ppm. nih.gov The thiophene ring protons would exhibit signals in the aromatic region, with their exact chemical shifts and coupling patterns depending on the substitution pattern.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H ~9.94 Singlet -
Thiophene-H (position 3) ~7.9 Singlet -
Thiophene-H (position 4) ~7.7 Singlet -
Phenyl-H (positions 2', 6') ~7.4 Multiplet -
Phenyl-H (positions 3', 5') ~7.2 Multiplet -

Note: The data in this table is predicted based on the analysis of structurally similar compounds described in scientific literature. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, often above 180 ppm. The carbons of the aromatic and thiophene rings appear in the range of approximately 120-150 ppm, while the methyl carbon signal is observed at a much higher field, typically around 21 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O (Aldehyde) ~183
C-5 (Thiophene) ~148
C-2 (Thiophene) ~144
C-1' (Phenyl) ~139
C-4' (Phenyl) ~135
C-3 (Thiophene) ~136
C-4 (Thiophene) ~128
C-2', C-6' (Phenyl) ~130
C-3', C-5' (Phenyl) ~126

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight.

The fragmentation of aldehydes often involves the loss of a hydrogen atom (M-1) or the formyl group (M-29). nist.gov For aromatic aldehydes, the loss of the formyl group is a common fragmentation pathway. nist.gov The mass spectrum of the related compound 5-methyl-2-thiophenecarboxaldehyde (B81332) shows a molecular ion peak at m/z 126.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Loss
202 [M]⁺ (Molecular Ion)
201 [M-H]⁺
173 [M-CHO]⁺
115 [C₉H₇]⁺ (Loss of Thiophene)

Note: The data in this table is predicted based on general fragmentation patterns of aromatic aldehydes and related thiophene compounds.

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of 5-arylthiophene-2-carbaldehydes, including this compound, are characterized by intense absorption bands in the UV-Vis region. These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system formed by the thiophene ring, the phenyl ring, and the carbaldehyde group. The position and intensity of these bands are sensitive to the nature of the substituents on the aromatic rings and the solvent polarity.

Generally, the main absorption band in 5-arylthiophene-2-carbaldehydes corresponds to a π → π* transition involving the entire conjugated system. The presence of the electron-donating methyl group on the phenyl ring in this compound is expected to cause a bathochromic (red) shift of the absorption maximum compared to the unsubstituted 5-phenylthiophene-2-carbaldehyde. This is due to the stabilization of the excited state through charge delocalization.

Table 1: Representative UV-Vis Absorption Data for Analogous Thiophene Derivatives

CompoundSolventλmax (nm)Reference
N-Arylthiophene-2-carboxamidoximesEthanol (B145695)305 nih.gov

Note: This table presents data for analogous compounds to infer the expected spectral behavior of this compound.

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of the compound.

Although a specific crystal structure for this compound has not been reported in the searched literature, the crystal structures of several closely related 5-substituted thiophene-2-carbaldehyde derivatives have been determined. For example, the crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde has been elucidated. nih.gov In this structure, the thiophene ring is essentially planar, and the planes of the two benzene (B151609) rings are nearly perpendicular to each other. nih.gov The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds. nih.gov

Another relevant example is the crystal structure of thiophene-2-carbaldehyde azine, which crystallizes with two half-molecules in the asymmetric unit, each located on a center of symmetry. nih.gov The molecules are essentially planar, and the crystal structure is stabilized by weak C—H···π interactions. nih.gov

Based on these related structures, it can be anticipated that in the solid state, the thiophene and phenyl rings of this compound are likely to be nearly coplanar to maximize π-conjugation. The crystal packing would be influenced by intermolecular interactions such as C—H···O hydrogen bonds involving the aldehyde group and π-π stacking interactions between the aromatic rings.

Table 2: Representative Crystallographic Data for Analogous Thiophene Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
5-[bis(4-ethoxyphenyl)amino] thiophene-2-carbaldehydeMonoclinicP2₁/c11.10110.45717.326104.473 nih.gov
Thiophene-2-carbaldehyde azineMonoclinicNot specified9.68111.3999.694100.850 nih.gov

Note: This table presents data for analogous compounds to infer the expected crystallographic parameters of this compound.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

The foundation of computational molecular science lies in electronic structure calculations, which map the distribution of electrons and define the energy landscape of the molecule.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for determining the optimized molecular geometry and electronic properties. A theoretical investigation of 5-(4-Methylphenyl)thiophene-2-carbaldehyde would commence with a geometry optimization using a DFT functional, such as B3LYP, paired with a robust basis set like 6-311++G(d,p).

This optimization would yield the most stable three-dimensional conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. A critical parameter would be the dihedral angle between the thiophene (B33073) and the 4-methylphenyl (p-tolyl) rings, which would quantify the extent of coplanarity and electronic conjugation between these two aromatic systems. The calculated bond lengths within the thiophene and phenyl rings would be expected to show values intermediate between single and double bonds, which is characteristic of aromaticity.

Table 1: Hypothetical Calculated Geometric Parameters for this compound using DFT

ParameterBond/Dihedral AnglePredicted Value
Bond LengthC(thiophene)-C(phenyl)Data not available
Bond LengthC=O (aldehyde)Data not available
Bond LengthC-S (thiophene)Data not available
Dihedral AngleThiophene-PhenylData not available

This table illustrates the type of data that would be generated from DFT calculations. Specific values for this compound are not available in the published literature.

Frontier Molecular Orbital (FMO) theory is pivotal for rationalizing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich thiophene and p-tolyl moieties, suggesting these are the most probable sites for electrophilic attack. In contrast, the LUMO would likely be concentrated on the electron-deficient thiophene ring and the aldehyde group, indicating these regions are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), serves as a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.

Table 2: Hypothetical Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

This table demonstrates the kind of information that FMO analysis would yield. Specific values for this compound are not available in the published literature.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is used to investigate intramolecular bonding, charge transfer, and hyperconjugative interactions.

In the case of this compound, NBO analysis would be expected to reveal significant delocalization of electron density. This would include hyperconjugative interactions between the lone pairs of the sulfur atom and the antibonding orbitals of the adjacent carbon atoms within the thiophene ring, as well as the conjugative effects between the phenyl and thiophene rings. NBO analysis also provides a detailed charge distribution, identifying the most electrophilic and nucleophilic atomic sites within the molecule.

Molecular Electrostatic Potential (MEP) mapping provides a visual guide to the charge distribution of a molecule, which is useful for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the surface of the electron density, with different colors representing varying electrostatic potentials.

For this compound, an MEP map would likely show the most negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atom of the carbonyl group, highlighting it as a prime site for electrophilic interaction. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The aromatic rings would likely exhibit a relatively neutral potential (green).

Prediction of Spectroscopic Properties

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data.

The theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using DFT. The resulting harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental spectra.

The computed IR spectrum would be anticipated to feature a strong absorption band corresponding to the C=O stretching vibration of the aldehyde functional group. Other significant peaks would include the C-H stretching vibrations of the aromatic rings and the methyl group, as well as the C-S stretching vibration of the thiophene ring. The theoretical Raman spectrum would offer complementary information, with intense signals expected for the symmetric stretching vibrations of the aromatic systems. A comparison between the calculated and experimental spectra would allow for a detailed and reliable assignment of the observed vibrational modes.

Table 3: Hypothetical Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
ν(C=O)Data not available
ν(C-H) aromaticData not available
ν(C-H) methylData not available
ν(C-S)Data not available

This table illustrates the expected output from computational vibrational spectroscopy. Specific values for this compound are not available in the published literature.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules with extended π-conjugated systems, particularly those with donor-acceptor motifs, are of significant interest for applications in nonlinear optics (NLO). Theoretical calculations using DFT are a powerful tool for predicting and understanding the NLO properties of such compounds. eurjchem.com The key parameters evaluated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which quantifies the second-order NLO response.

For molecules like this compound, the π-system extends across the p-tolyl group (electron donor) and the thiophene-2-carbaldehyde (B41791) moiety (electron acceptor). This intramolecular charge transfer character is a primary determinant of NLO activity. Computational studies on structurally similar 5-aryl-thiophene derivatives have shown that the nature and position of substituents on the aryl ring significantly impact the NLO response. mdpi.com An increase in the donor strength of the substituent or the extension of the π-conjugation length generally leads to a larger hyperpolarizability value. mdpi.com

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a critical tensor quantity for assessing a molecule's potential as a second-order NLO material. DFT calculations can reliably predict this value. For 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to the title compound, DFT calculations have shown that hyperpolarizability values can be significantly influenced by the substituent on the terminal phenyl ring. mdpi.com For instance, introducing a strong electron-donating group like a methylthio (-SMe) group resulted in a high β value, indicating a significant NLO response. mdpi.com

Given its structure, this compound is expected to exhibit a notable NLO response. The methyl group on the phenyl ring acts as a mild electron donor, while the aldehyde group on the thiophene ring acts as an electron acceptor. This donor-π-bridge-acceptor (D-π-A) framework facilitates intramolecular charge transfer upon excitation, which is a prerequisite for a large β value.

Table 2: Representative Calculated First-Order Hyperpolarizability (β) for Related Thiophene Derivatives Data extracted from a DFT study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides to illustrate the effect of substituents on NLO properties. mdpi.com

CompoundSubstituent on Phenyl RingCalculated β (a.u.)NLO Response
5-(4-(methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4i)-SMe (Strong Donor)9139.57High
5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4l)-OMe (Donor)9048.28High
5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a)-H (Neutral)2634.34Moderate
5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4d)-Cl (Weak Acceptor)970.21Low

Molecular Dynamics and Docking Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in modern drug discovery and materials science. caltech.edu These methods allow for the investigation of how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. nih.gov

Ligand-Protein Interaction Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein's active site. researchgate.net While specific docking studies featuring this compound are not widely reported, research on analogous thiophene-based scaffolds provides significant insight. Thiophene derivatives have been docked against various protein targets, including those involved in cancer, such as breast cancer proteins (e.g., BCL-2 family) and Folate Receptor α. mdpi.combepls.com

These studies typically reveal that the binding is stabilized by a combination of intermolecular forces. The aldehyde or a similar functional group can act as a hydrogen bond acceptor, interacting with amino acid residues like arginine or lysine. The aromatic phenyl and thiophene rings are prime candidates for engaging in hydrophobic and π-stacking interactions with residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.gov The specific geometry and nature of these interactions determine the binding score and predict the ligand's potential as an inhibitor or modulator of protein function.

Table 3: Typical Ligand-Protein Interactions for Thiophene Scaffolds from Docking Studies This table summarizes common interactions observed in docking studies of thiophene derivatives with protein targets, serving as a model for this compound. nih.govmdpi.combepls.com

Interaction TypePotential Ligand MoietyTypical Interacting Amino Acid Residues
Hydrogen BondingAldehyde (-CHO) oxygenArg, Lys, His, Ser, Thr, Tyr
π-π StackingThiophene ring, Phenyl ringPhe, Tyr, Trp, His
Hydrophobic InteractionsEntire molecule, especially the aromatic rings & methylAla, Val, Leu, Ile, Pro, Met, Phe
π-Sulfur InteractionThiophene sulfur atomPhe, Tyr, Trp

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. jetir.org To perform a QSAR analysis, molecular descriptors are calculated for each compound in a dataset. These descriptors quantify various physicochemical properties, such as electronic, topological, and steric features. A mathematical model is then developed to relate these descriptors to the observed activity (e.g., anti-tubercular or anticancer). jetir.org

For thiophene derivatives, 2D-QSAR studies have been conducted to design novel therapeutic agents. jetir.org These studies have shown that descriptors such as electrotopological state indices (e.g., SsNH2E-index, SdOE-index) and topological indices (e.g., T_T_N_6) can significantly influence biological activity. jetir.org These descriptors encode information about the presence of specific functional groups and the distances between atoms, which are crucial for receptor binding. Although a specific QSAR model including this compound is not available, its structural features could be encoded by such descriptors to predict its potential activity within a relevant congeneric series.

Table 4: Examples of Descriptors Used in QSAR Analysis of Thiophene Derivatives Based on descriptors used in a 2D-QSAR study of thiophene carboxamides. jetir.org

Descriptor ClassExample Descriptor NameDescriptionPotential Relevance to the Title Compound
ElectrotopologicalSdOE-indexElectrotopological state index for an oxygen atom in a double bond.Quantifies the electronic influence of the aldehyde oxygen.
TopologicalT_C_N_6Counts the number of paths of length 6 between a carbon and a nitrogen atom.Could be adapted to describe the topology of the D-π-A system.
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.A fundamental descriptor related to size and steric factors.
ElectronicHOMO/LUMO EnergyEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to the molecule's reactivity and ability to participate in charge transfer.

Analysis of Intermolecular Interactions: π–π Stacking and Hydrogen Bonding

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. For aromatic compounds like this compound, π–π stacking and hydrogen bonding are dominant forces that dictate the crystal packing. nih.govrsc.org

Furthermore, the aldehyde group introduces the possibility of hydrogen bonding. The carbonyl oxygen is a hydrogen bond acceptor and can interact with weak C-H donors from the aromatic rings of neighboring molecules (C–H···O interactions). While weaker than conventional N-H···O or O-H···O bonds, these C–H···O interactions are ubiquitous in the crystal structures of carbonyl-containing organic compounds and play a significant role in directing the supramolecular architecture. rsc.org

Table 5: Summary of Potential Intermolecular Interactions

Interaction TypeParticipating MoietiesTypical Distance/Geometry
π–π StackingThiophene ring ↔ Phenyl ring, Phenyl ↔ Phenyl, Thiophene ↔ ThiopheneInterplanar distance of ~3.3–3.8 Å, often offset. nih.gov
C–H···O Hydrogen BondAromatic C-H (donor) and Aldehyde O (acceptor)H···O distance of ~2.2–2.8 Å.
C–H···π InteractionAromatic C-H and the face of an adjacent aromatic ringH to ring centroid distance of ~2.5–3.0 Å.

Applications in Medicinal Chemistry and Drug Discovery

Antimicrobial Activities of 5-(4-Methylphenyl)thiophene-2-carbaldehyde Derivatives

Derivatives synthesized from a thiophene-2-carbaldehyde (B41791) core structure have demonstrated considerable efficacy against a spectrum of microbial pathogens, including drug-resistant strains. The introduction of different substituents onto the thiophene (B33073) ring and the modification of the carbaldehyde group lead to compounds with varied and potent antimicrobial profiles.

Thiophene derivatives have shown broad-spectrum antibacterial activity. For instance, Schiff bases synthesized by condensing thiophene-2-carboxaldehyde with various substituted anilines were effective against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 3.0 to >200 μg/ml. orientjchem.org

In a different study, a series of thiophene-2-carboxamide derivatives were evaluated for their antibacterial properties. nih.gov Amino thiophene-2-carboxamide derivatives, in particular, showed potent activity. For example, one such derivative with a methoxy (B1213986) group substitution demonstrated significant inhibition against Staphylococcus aureus (83.3%), Bacillus subtilis (82.6%), Pseudomonas aeruginosa (86.9%), and Escherichia coli (64.0%), with inhibition zones of 20 mm, 19 mm, 20 mm, and 15 mm, respectively. nih.gov

Furthermore, research into new thiophene derivatives has identified compounds with potent activity against colistin-resistant (Col-R) Gram-negative bacteria. nih.gov Certain thiophene derivatives exhibited MIC₅₀ values between 16 and 32 mg/L for Col-R Acinetobacter baumannii and between 8 and 32 mg/L for Col-R E. coli. nih.govnih.gov Time-kill curve assays confirmed that some of these derivatives have bactericidal effects against these challenging pathogens. nih.govfrontiersin.orgresearchgate.net

Another class of derivatives, derived from thiophene-2-carbohydrazide (B147627), also showed promise. A spiro-indoline-oxadiazole derivative was found to be highly active against Clostridioides difficile, with MIC values of 2 to 4 μg/ml, while other related compounds displayed strong effects against a mutant strain of E. coli. tandfonline.comnih.gov

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

Derivative ClassBacterial StrainActivity/MeasurementReference
Schiff Bases of Thiophene-2-CarboxaldehydeGram-positive & Gram-negative bacteriaMIC: 3.0 to >200 µg/ml orientjchem.org
Amino thiophene-2-carboxamide derivative (with methoxy group)S. aureus83.3% inhibition nih.gov
B. subtilis82.6% inhibition nih.gov
P. aeruginosa86.9% inhibition nih.gov
E. coli64.0% inhibition nih.gov
Thiophene derivatives 4, 5, 8Colistin-Resistant A. baumanniiMIC₅₀: 16-32 mg/L nih.govnih.gov
Colistin-Resistant E. coliMIC₅₀: 8-32 mg/L nih.govnih.gov
Spiro-indoline-oxadiazole derivativeC. difficileMIC: 2-4 µg/ml tandfonline.comnih.gov

The antifungal potential of thiophene derivatives is also an active area of research. Heterocycles derived from thiophene-2-carbohydrazide have been evaluated against fungal pathogens like Candida albicans. tandfonline.comnih.gov In a study on thiosemicarbazone derivatives, a related class of compounds derived from furan-2-carbaldehyde demonstrated notable antifungal activity. One compound was only ten times less active than the standard drug amphotericin B against Candida albicans. researchgate.net Another study focusing on 2-(2-hydrazineyl)thiazole derivatives reported significant antifungal activity against various pathogenic fungi, with some compounds showing inhibition comparable to the standard drug Fluconazole. researchgate.net

Bacterial biofilms contribute significantly to antibiotic resistance, making them a critical therapeutic target. nih.gov Thiophene-based compounds have emerged as promising agents for inhibiting biofilm formation. frontiersin.org Specific C-glycosidic inhibitors of the P. aeruginosa lectin LecB, featuring a thiophene core, have proven to be potent in preventing bacterial biofilm formation. nih.gov For example, a dimethylthiophene and a phenylacetylene-bearing thiophene compound both demonstrated strong inhibition of biofilm formation by P. aeruginosa. nih.gov

Other studies have identified thiophene derivatives that exhibit broad-spectrum anti-biofilm activity at very low concentrations. mdpi.com Two such compounds, MHY1383 and MHY1387, effectively inhibited biofilm formation by E. coli, B. subtilis, and S. aureus at picomolar to nanomolar concentrations. For E. coli, biofilm formation was inhibited by as much as 83% at a concentration of 1 pM. mdpi.com

Anticancer and Antitumor Potential

Thiophene derivatives are recognized for their significant anticancer properties, having been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. d-nb.infonih.gov

A wide array of thiophene derivatives synthesized from precursors like this compound have been tested for their cytotoxic effects on human cancer cells.

One study reported that a synthesized thiophene derivative, ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, exhibited significant anticancer activity. d-nb.inforesearchgate.net It showed more potent activity against the HepG-2 (human liver cancer) cell line with an IC₅₀ value of 7.46 µg/mL compared to the HCT-116 (human colon cancer) cell line, which had an IC₅₀ of 12.60 µg/mL. d-nb.inforesearchgate.net

In another investigation, a novel thiophene carboxylate, identified as F8, was found to induce cell death in lymphoma, leukemia, and other cancer cell lines at low micromolar concentrations. nih.gov Similarly, a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for anticancer activity. nih.gov The most potent compound in this series displayed promising activity against both HepG-2 and A-549 (human lung cancer) cell lines, with IC₅₀ values of 4.37 µM and 8.03 µM, respectively. nih.gov

Derivatives of thiophene-2,5-dicarbohydrazide (B7745189) have also been explored for their antiproliferative effects. semanticscholar.org When tested against the MCF-7 breast cancer cell line, several compounds showed high activity, with one derivative in particular demonstrating the highest inhibitory effect. semanticscholar.org Further research on thiophene derivatives derived from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile (B52724) identified several compounds that were highly active against MCF-7, NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) cell lines. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected Thiophene Derivatives

DerivativeCancer Cell LineIC₅₀ ValueReference
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylateHepG-2 (Liver Cancer)7.46 µg/mL d-nb.inforesearchgate.net
HCT-116 (Colon Cancer)12.60 µg/mL d-nb.inforesearchgate.net
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)HepG-2 (Liver Cancer)4.37 µM nih.gov
A-549 (Lung Cancer)8.03 µM nih.gov
Thiophene-2,5-dicarbohydrazide derivativesMCF-7 (Breast Cancer)High Activity semanticscholar.org
Thiophene derivatives from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrileMCF-7 (Breast Cancer)High Activity researchgate.net
NCI-H460 (Lung Cancer)High Activity researchgate.net
SF-268 (Glioblastoma)High Activity researchgate.net

Research into the mechanisms underlying the anticancer effects of thiophene derivatives has revealed several key pathways.

Studies on the antibacterial action of certain thiophene derivatives suggest that they function by increasing the permeability of the bacterial membrane and reducing the adherence of bacteria to host cells. nih.govnih.govfrontiersin.org Molecular docking studies have supported these findings, indicating a strong binding affinity to bacterial outer membrane proteins. nih.govfrontiersin.org

In the context of anticancer activity, a thiophene carboxylate known as F8 was found to inflict cytotoxicity through an intrinsic apoptotic pathway. nih.gov Its mechanism involves the induction of phosphatidylserine (B164497) externalization, generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and inhibition of kinases, all of which are hallmarks of apoptosis. nih.gov

Computational studies, such as Fukui analysis, have been used to predict the reactive sites of thiophene molecules, providing insights into their interactions with biological targets. d-nb.inforesearchgate.net For one thiophene derivative, the carbon at position 4 (C4) was identified as the most reactive site for nucleophilic attack, which can help in understanding its binding mechanism to target proteins. d-nb.inforesearchgate.net Molecular docking simulations of another potent thiadiazole derivative with the enzyme dihydrofolate reductase (DHFR), a known anticancer target, supported the observed biological activity. nih.gov

Anti-inflammatory and Analgesic Activities

While specific studies on the anti-inflammatory and analgesic properties of this compound have not been reported, research on related structures suggests potential activity. The anti-inflammatory effects of thiophene derivatives are often linked to the inhibition of inflammatory mediators. For instance, studies on various arylthiophene-2-carbaldehydes have investigated their ability to scavenge nitric oxide (NO), a key signaling molecule involved in inflammatory processes. nih.gov The overproduction of NO is a hallmark of chronic inflammation, and compounds that can effectively scavenge this radical have potential as anti-inflammatory agents. The evaluation of certain 4-arylthiophene-2-carbaldehydes demonstrated notable NO scavenging capabilities, suggesting that the arylthiophene-2-carbaldehyde scaffold is a promising starting point for developing new anti-inflammatory drugs. nih.gov

Antioxidant Properties and Free Radical Scavenging Activity

The antioxidant potential of thiophene derivatives is a well-documented area of research. rsc.org The ability of these compounds to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is crucial for mitigating oxidative stress, which is implicated in numerous diseases.

Research into a series of novel 4-arylthiophene-2-carbaldehyde compounds included screening for nitric oxide (NO) scavenging capabilities. nih.gov Nitric oxide is a stable free radical, and its scavenging is an important antioxidant mechanism. Several synthesized compounds in this class showed good activity, with IC50 values indicating their potential to act as effective NO scavengers. nih.gov For example, the compound 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile was identified as the most potent NO scavenger in the series, with an IC50 value of 45.6 µg/mL. nih.gov This suggests that the arylthiophene-2-carbaldehyde structure contributes to free radical scavenging activity.

Table 1: Nitric Oxide (NO) Scavenging Activity of Selected 4-Arylthiophene-2-carbaldehydes

Compound Name IC50 (µg/mL)
3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile 45.6
4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde > 100
Reference Drug (Not Specified) N/A

Data sourced from a study on 4-arylthiophene-2-carbaldehydes, which are structural isomers of the title compound. nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Thiophene-based molecules have been explored as inhibitors for a variety of enzymes involved in disease pathology.

Urokinase Inhibition

There is currently no specific published research investigating the urokinase inhibitory activity of this compound or its close analogs.

COX-2 Inhibition

There is currently no specific published research available on the cyclooxygenase-2 (COX-2) inhibitory activity of this compound or its immediate derivatives.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis. nih.gov The inhibition of urease is a significant therapeutic strategy for treating these infections. A study on a series of 4-arylthiophene-2-carbaldehydes, structural isomers of the title compound, revealed their potential as urease inhibitors. nih.gov

In this study, the compound 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde demonstrated outstanding urease inhibition with an IC50 value of 27.1 µg/mL, surpassing the activity of other analogs in the series. nih.gov This finding highlights the potential of the arylthiophene-2-carbaldehyde scaffold as a basis for the development of potent urease inhibitors.

Table 2: Urease Inhibitory Activity of Selected 4-Arylthiophene-2-carbaldehydes

Compound Name IC50 (µg/mL)
4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde 27.1
3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile 49.3
Reference Drug (Thiourea) N/A

Data sourced from a study on 4-arylthiophene-2-carbaldehydes, which are structural isomers of the title compound. nih.gov

DNA-Binding and DNA Protection Investigations

Currently, there are no available studies in the scientific literature that specifically investigate the DNA-binding or DNA-protective properties of this compound.

Pharmacokinetic and Pharmacodynamic Considerations from a Structural Perspective

While specific experimental pharmacokinetic and pharmacodynamic data for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential can be inferred from its structural features and studies on analogous compounds.

Pharmacokinetic Considerations: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critically influenced by its molecular structure. The thiophene ring in this compound plays a pivotal role in this regard.

Metabolism: The thiophene ring can be a site of metabolic modification. While generally more stable to oxidation than a furan (B31954) ring, it can undergo various metabolic transformations. nih.gov The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone. The primary site of metabolism for many thiophene-containing drugs is often the liver. nih.gov The 4-methyl group on the phenyl ring is also a potential site for oxidative metabolism, which could be a key factor in the compound's metabolic clearance. The aldehyde group at the 2-position is susceptible to oxidation to a carboxylic acid, a common metabolic pathway for aldehydes. wikipedia.org

Distribution: The distribution of the compound throughout the body will be influenced by its lipophilicity and its ability to bind to plasma proteins. The planar structure of the biphenyl-like thiophene-phenyl core may facilitate binding to proteins. nih.gov

Pharmacodynamic Considerations: The interaction of this compound with biological targets is governed by its three-dimensional shape, electronic properties, and the functional groups it presents.

Receptor Interactions: The thiophene ring, with its sulfur atom, can participate in hydrogen bonding and other non-covalent interactions with receptor binding sites, potentially enhancing binding affinity. nih.gov The aromatic nature of both the thiophene and phenyl rings allows for π-π stacking interactions with aromatic amino acid residues in a protein's active site.

The Role of the Aldehyde Group: The carbaldehyde group is a reactive electrophile and can potentially form covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active site of certain enzymes. This covalent modification can lead to irreversible inhibition, a mechanism exploited by some drugs. However, this reactivity can also lead to off-target effects and toxicity.

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. While specific SAR studies for this compound are limited, data from related series of compounds offer valuable insights into how structural modifications might impact biological activity.

Research into various 5-arylthiophene derivatives has revealed their potential as anticancer and antimicrobial agents. The nature and position of substituents on the phenyl ring, as well as modifications to the thiophene core, have been shown to significantly influence their biological effects. researchgate.netrasayanjournal.co.innih.gov

Anticancer Activity: Studies on chalcones derived from 3-aryl-thiophene-2-carbaldehydes have demonstrated promising anticancer activity against human colon cancer cell lines. rasayanjournal.co.in This suggests that the 5-arylthiophene-2-carbaldehyde scaffold could also serve as a basis for the development of novel anticancer agents. For instance, in a series of thiophene-2-carboxamide derivatives, compounds with a trimethoxyphenyl moiety, biomimetic to the anticancer agent combretastatin (B1194345) A-4, showed significant antiproliferative properties. nih.gov The substitution pattern on the phenyl ring is crucial. For example, a study on 5-(4-fluorophenyl)thiophene-2-carboxylic acid derivatives showed that the nature of the aniline (B41778) moiety attached to the carboxamide group greatly influenced the anticancer activity. nih.gov

Table 1: Hypothetical Structure-Activity Relationship for Anticancer Activity of 5-Arylthiophene-2-carbaldehyde Derivatives (Illustrative)
CompoundR Group on Phenyl RingModification on Thiophene RingRelative Anticancer Activity
Reference-H-CHOBaseline
Analog A4-CH3-CHOPotentially Increased Lipophilicity/Activity
Analog B4-OCH3-CHOPotential for H-bonding/Altered Activity
Analog C4-Cl-CHOElectron-withdrawing effect/Altered Activity
Analog D4-CH3-COOHIncreased Polarity/Potentially Altered Target Interaction

Antimicrobial Activity: Thiophene derivatives are well-known for their antimicrobial properties. researchgate.net SAR studies on thiophene-2-carboxamide derivatives revealed that the nature of the substituent at the 3-position of the thiophene ring significantly impacts antibacterial activity. For example, amino-substituted derivatives were found to be more potent than hydroxyl or methyl-substituted analogs. nih.gov Furthermore, the substituents on the aryl ring attached to the thiophene also play a critical role, with methoxy-substituted compounds showing enhanced activity against certain bacterial strains. nih.gov This highlights the importance of electronic and steric factors in determining the antimicrobial efficacy of this class of compounds.

Table 2: Structure-Activity Relationship of Thiophene-2-carboxamide Derivatives Against S. aureus (Based on literature nih.gov)
Compound SeriesSubstituent at Thiophene C3Substituent on Aryl RingAntibacterial Activity (% Inhibition)
3-Hydroxy-OH-HModerate
3-Hydroxy-OH-OCH3Good (70.8%)
3-Methyl-CH3-HLow
3-Amino-NH2-HHigh
3-Amino-NH2-OCH3Very High (83.3%)

The 4-methyl group on the phenyl ring of this compound is expected to increase the compound's lipophilicity compared to its unsubstituted phenyl counterpart. This could enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial activity. However, it could also affect its binding to the target site. The aldehyde functionality at the 2-position offers a handle for further chemical modifications, such as conversion to Schiff bases, hydrazones, or other derivatives, which could lead to compounds with improved therapeutic profiles. researchgate.net

Applications in Materials Science

Polymer and Oligomer Synthesis

There is no available literature detailing the polymerization or synthesis of oligomers using 5-(4-Methylphenyl)thiophene-2-carbaldehyde as a monomer. While polythiophenes and their derivatives are widely studied for their unique electronic and optical properties, such as their use in organic electronics, specific data on polymers derived from this compound, including their synthesis, electronic band gaps, or photoluminescence characteristics, are not present in reviewed scientific literature. journalskuwait.org

Covalent Organic Frameworks (COFs) and Related Supramolecular Assemblies

The formyl (aldehyde) group is a key functional group for the design of ligand linkers used in the synthesis of COFs, typically through condensation reactions with amine-containing monomers. This approach allows for the creation of highly ordered, porous crystalline structures. However, no studies have been published that specifically name or utilize this compound as a linker in the design or synthesis of COFs or other supramolecular assemblies. Research on analogous compounds with formyl-functionalized thiophene (B33073) rings exists, but specific data for the title compound is absent.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission is a photophysical phenomenon where non-emissive molecules become highly fluorescent upon aggregation. This property is valuable for developing fluorescent probes and imaging agents. The investigation into whether this compound or its derivatives exhibit AIE characteristics has not been reported. Consequently, there are no findings on its development as a fluorescent probe or its application in biological imaging of specific targets like brain vasculature or cell membranes. While related thiophene-containing molecules are known to be effective AIEgens, this specific compound has not been identified as such in the available scientific literature.

Applications in Organic Electronics and Optoelectronics

The unique structure of thiophene-containing compounds, characterized by a sulfur-containing aromatic ring, often imparts desirable electronic characteristics. These properties are foundational to their potential use in various organic electronic and optoelectronic devices. The following sections explore the documented applications of this compound in these areas.

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. They are integral components of next-generation electronic devices. Thiophene derivatives, in particular, are widely studied for their potential as p-type or n-type semiconductors.

Following a comprehensive review of scientific literature, no specific research findings, detailed studies, or data tables concerning the application of this compound as an organic semiconductor were identified. While the broader class of aryl-substituted thiophenes has been investigated for these properties, specific performance data such as charge carrier mobility, on/off ratios, or thin-film transistor characteristics for this particular compound are not available in published research.

OLEDs are a display technology that utilizes organic compounds that emit light in response to an electric current. The color and efficiency of an OLED are highly dependent on the molecular structure of the organic emitter. Thiophene-based fluorophores are often explored for their tunable emission properties.

Despite the general interest in thiophene derivatives for OLED applications, a thorough search of scientific databases and patent literature revealed no specific studies detailing the use of this compound as an emissive or charge-transporting material in OLEDs. Consequently, there are no available data on its electroluminescence spectrum, quantum efficiency, or device lifetime.

OFETs are a type of transistor that uses an organic semiconductor as the active channel. They are a key component in flexible electronics, sensors, and displays. The performance of an OFET is critically dependent on the properties of the organic semiconductor used.

A diligent search for research pertaining to the application of this compound in OFETs yielded no specific results. There are no published reports on its use as a semiconductor in transistor devices, and therefore, no data on its performance metrics, such as field-effect mobility or threshold voltage, could be found.

Metal Complexation and Coordination Chemistry

The aldehyde and thiophene moieties in this compound present potential sites for coordination with metal ions. The resulting metal complexes can exhibit novel electronic, optical, or catalytic properties. The study of such complexes falls under the domain of coordination chemistry.

The synthesis of metal complexes often involves the reaction of a ligand, in this case, potentially a Schiff base derived from this compound, with a metal salt. Characterization typically involves techniques such as spectroscopy and X-ray crystallography to determine the structure and properties of the new complex.

A review of the chemical literature did not uncover any specific research articles detailing the synthesis and characterization of metal complexes derived directly from this compound. While the coordination chemistry of other thiophene-2-carbaldehyde (B41791) derivatives is an active area of research, specific data for complexes of the title compound, such as spectroscopic data (IR, NMR, UV-Vis), crystal structures, or magnetic properties, have not been reported.

The formation of a metal complex can significantly alter the properties of the organic ligand, leading to new functionalities. These can include changes in luminescence, redox behavior, or catalytic activity, which are of interest for materials science applications.

As no specific metal complexes of this compound have been reported in the scientific literature, there are consequently no investigations into their complex-mediated properties. Research on the potential applications of such complexes in areas like molecular sensing, catalysis, or as functional materials remains to be explored.

Based on an extensive search of publicly available scientific literature, there is a notable absence of specific research on the applications of this compound in the fields of organic electronics and coordination chemistry for materials science. While the broader family of thiophene derivatives shows significant promise and is actively being researched, this particular compound remains largely unexplored in these contexts. Future research may yet uncover the potential of this compound and its derivatives in these exciting areas of materials science.

Catalytic Applications

Role as a Ligand Precursor in Homogeneous Catalysis

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving soluble metal-ligand complexes. The performance of these catalysts—their activity, selectivity, and stability—is critically dependent on the nature of the ligands coordinated to the metal center. 5-(4-Methylphenyl)thiophene-2-carbaldehyde is an ideal starting material for creating such ligands, particularly for palladium-based systems. The aldehyde functional group is readily converted into a variety of coordinating moieties.

A prominent application is the synthesis of thiosemicarbazone ligands. This is typically achieved through a condensation reaction between the aldehyde group of this compound and a thiosemicarbazide. The resulting thiosemicarbazone is a multidentate ligand, capable of binding to a metal ion through both a sulfur and a nitrogen atom, forming a stable chelate ring. researchgate.netnih.govkuleuven.be This chelation enhances the stability of the resulting metal complex. kuleuven.be

Palladium-Based Catalytic Systems

The thiosemicarbazone ligands derived from this compound and its analogs are particularly effective in forming active catalysts with palladium. mdpi.com These palladium(II) complexes, where the ligand coordinates to the palladium center, have demonstrated significant catalytic activity in important carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netmdpi.com

Research has shown that palladium(II) complexes bearing thiosemicarbazone ligands derived from substituted thiophene-2-carboxaldehydes are effective catalysts for cross-coupling reactions, which are fundamental in modern organic synthesis. mdpi.comrsc.org These reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable for the creation of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

For instance, a palladium(II) complex with a bidentate N,S-chelating ligand derived from 3-methyl-thiophene-2-carboxaldehyde thiosemicarbazone has been successfully used to catalyze the carbon-oxygen (C-O) cross-coupling of p-cresol (B1678582) with various aryl halides. researchgate.net Similarly, palladium complexes with thiosemicarbazone ligands have been screened for their catalytic efficacy in the Suzuki-Miyaura reaction, coupling phenylboronic acid with a variety of aryl halides, including challenging chloroquinolines. mdpi.comrsc.orgdocumentsdelivered.com The thiophene (B33073) moiety within the ligand structure plays a crucial role in tuning the electronic properties of the palladium center, thereby influencing the catalytic cycle.

Catalytic Performance of Palladium-Thiosemicarbazone Complexes in Cross-Coupling Reactions
Catalyst SystemReaction TypeSubstratesCatalyst Loading (mol%)ConditionsYieldReference
Palladium(II) complex with a ligand from 3-methyl-thiophene-2-carboxaldehyde thiosemicarbazoneC-O Cross-Couplingp-Cresol and aryl halides1DMF, 80 °C, 12 hModerate to very good researchgate.net
Binuclear Palladium(II) complex with a thiosemicarbazone ligandSuzuki-MiyauraAryl bromides and phenylboronic acid0.05DMF, K₂CO₃, 100 °C, 24 hGood to excellent mdpi.com
Mononuclear Palladium(II) thiosemicarbazone complexSuzuki-MiyauraAryl halides (including chloroquinolines) and phenylboronic acid0.125EtOH-H₂O, K₂CO₃, 70 °CGood mdpi.com
Palladium(II) complexes with heterocyclic thiosemicarbazone ligandsSuzuki-MiyauraAryl halides and phenylboronic acidNot specifiedPEG 400 solventGood rsc.org

Intermediate in the Synthesis of Catalytically Active Compounds

Beyond its role as a direct precursor for ligands in metal complexes, this compound functions as a key intermediate in building larger, more complex molecules that possess catalytic activity. The aldehyde group is a versatile chemical handle that allows for the extension of the molecule's π-conjugated system through reactions like Wittig olefination or Knoevenagel condensation.

This capability is significant because extended π-systems are characteristic of many organic materials used in photocatalysis and electrocatalysis. By reacting the aldehyde, new molecules with tailored electronic and photophysical properties can be designed. These properties are critical for applications such as dye-sensitized solar cells and organic light-emitting diodes, where the compounds can act as photosensitizers or charge-transport materials, roles that are inherently catalytic in nature.

Furthermore, thiophene-2-carbaldehyde (B41791) and its derivatives can undergo polymerization. For example, polymerization can be initiated using an acid catalyst, leading to the formation of poly(thiophene-2-carbaldehyde). journalskuwait.org Such conductive polymers are of interest for their potential use as catalyst supports or as electrocatalytically active materials themselves, leveraging their unique electronic properties and high surface area. journalskuwait.org

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The primary route for synthesizing arylthiophene-2-carbaldehydes, including the p-tolyl derivative, has been the Suzuki-Miyaura cross-coupling reaction. nih.gov This method involves the palladium-catalyzed reaction of a bromo-thiophene carbaldehyde with an appropriate arylboronic acid, such as p-tolylboronic acid, to yield the desired product. nih.gov While effective, future research should aim to develop more efficient, sustainable, and selective synthetic strategies.

Potential Research Avenues:

Alternative Cross-Coupling Reactions: Investigating other palladium-catalyzed reactions like Stille, Heck, or Sonogashira couplings could offer alternative pathways with different substrate tolerances and reaction conditions.

C-H Activation: Direct C-H arylation methodologies represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials like bromo-thiophenes or boronic acids. Research into regioselective C-H functionalization of the thiophene (B33073) ring would be a significant advancement.

Flow Chemistry: The implementation of continuous flow synthesis could enhance reaction efficiency, improve safety by minimizing the handling of hazardous reagents, and allow for easier scalability compared to traditional batch processes.

Green Chemistry Approaches: Future methodologies should focus on using greener solvents, lower catalyst loadings, and more energy-efficient reaction conditions (e.g., microwave-assisted or photoredox catalysis) to reduce the environmental impact of the synthesis.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesKey Research Challenges
Suzuki-Miyaura CouplingWell-established, good functional group tolerance, commercially available starting materials. nih.govRequires pre-functionalization (boronic acids/esters), potential for palladium contamination in the product.
Direct C-H ArylationHigh atom economy, reduced synthetic steps, avoids organometallic intermediates.Achieving high regioselectivity on the thiophene ring, optimizing catalyst systems.
Flow ChemistryImproved heat and mass transfer, enhanced safety, potential for automation and scalability.Initial setup costs, potential for channel clogging with solid byproducts.
Photoredox CatalysisMild reaction conditions (room temperature), use of visible light as a renewable energy source.Development of suitable photocatalysts, screening of reaction parameters.

Investigation of Undiscovered Biological Activities and Target Identification

Thiophene-containing molecules are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govsciensage.info A series of novel 4-arylthiophene-2-carbaldehydes demonstrated good antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. nih.gov For instance, a related compound, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile, showed excellent activity against Pseudomonas aeruginosa. nih.gov

Future research should systematically screen 5-(4-Methylphenyl)thiophene-2-carbaldehyde and its derivatives against a broader range of biological targets.

Potential Research Avenues:

Anticancer Screening: Evaluation against a panel of human cancer cell lines (e.g., breast, lung, colon, prostate) to identify potential cytotoxic or cytostatic effects. Thiazole and benzothiazole derivatives, which can be synthesized from carbaldehydes, have shown promise as anticancer agents. researchgate.net

Anti-inflammatory Assays: Investigating the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX), as many thiophene derivatives exhibit anti-inflammatory action. nih.gov

Antimicrobial and Antifungal Panels: Testing against a wider range of pathogenic bacteria (including resistant strains like MRSA) and fungi (like Candida albicans) to determine its antimicrobial spectrum.

Enzyme Inhibition Studies: Screening against specific enzymes implicated in diseases, such as α-glucosidase for diabetes management, based on the activities of similar heterocyclic structures. researchgate.net

Target Deconvolution: For any promising activity identified, subsequent studies must focus on identifying the specific molecular target (e.g., a particular enzyme or receptor) and elucidating the mechanism of action through biochemical and cellular assays.

Table 2: Potential Biological Activities for Investigation

Therapeutic AreaPotential Targets/AssaysRationale
OncologyMTT/SRB assays on cancer cell lines, kinase inhibition assays.Thiophene scaffolds are present in various known anticancer agents. nih.govresearchgate.net
InflammationCOX/LOX enzyme inhibition assays, cytokine release assays in immune cells.Many thiophene derivatives show significant anti-inflammatory properties. nih.gov
Infectious DiseasesMinimum Inhibitory Concentration (MIC) against bacterial and fungal panels.Aryl-thiophene carbaldehydes have demonstrated antibacterial activity. nih.gov
Metabolic Disordersα-Glucosidase or DPP-4 inhibition assays.Thiazole derivatives from thiophene carbaldehydes are potential α-glucosidase inhibitors. researchgate.net

Advancements in Material Science Applications Through Structural Modifications

Thiophene-based compounds are fundamental building blocks for organic electronics due to their favorable electronic properties, stability, and potential for polymerization. mdpi.com They are utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). mdpi.com The aldehyde functional group in this compound is a reactive handle that allows for the synthesis of more complex conjugated systems, such as polymers, through condensation reactions.

Future work should focus on leveraging this structure to create novel organic materials with tailored optoelectronic properties.

Potential Research Avenues:

Synthesis of Conjugated Polymers: Using the aldehyde group to synthesize poly(azomethine)s or through Knoevenagel condensation to create polymers with extended π-conjugation. The electronic properties of these polymers could be tuned for applications in OFETs or as sensor materials.

Development of D-π-A Dyes: The 5-(4-Methylphenyl)thiophene moiety can act as a π-bridge in donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). The aldehyde can be converted into a stronger acceptor group (like cyanoacrylic acid) to enhance performance.

Structural Modification and Property Tuning: Systematically modifying the structure—for example, by replacing the tolyl group with other electron-donating or electron-withdrawing groups, or by extending the thiophene core to include oligothiophenes—to fine-tune the absorption spectra, fluorescence, and charge transport properties of the resulting materials.

Table 3: Structural Modifications and Potential Material Science Applications

Structural ModificationTarget ApplicationPredicted Effect on Properties
Polymerization via aldehyde (e.g., Knoevenagel condensation)Organic Field-Effect Transistors (OFETs), Chemical SensorsCreates extended π-conjugation, enhancing charge mobility and environmental sensitivity.
Conversion of aldehyde to cyanoacrylic acid acceptorDye-Sensitized Solar Cells (DSSCs)Forms a D-π-A structure, improving light absorption and electron injection efficiency.
Replacing the 4-methylphenyl group with electron-rich groups (e.g., methoxyphenyl)Organic Light-Emitting Diodes (OLEDs)Raises HOMO energy level, potentially leading to red-shifted emission and improved charge injection.
Replacing the 4-methylphenyl group with electron-poor groups (e.g., trifluoromethylphenyl)Electron-transport materials for OPVs/OLEDsLowers LUMO energy level, facilitating electron transport.

Synergistic Approaches Combining Synthetic, Computational, and Biological Studies

The most rapid and insightful progress will be achieved by integrating multiple research disciplines. A synergistic approach that combines synthetic chemistry with computational modeling and biological evaluation can create a powerful feedback loop for the rational design of novel compounds with enhanced properties.

Potential Research Avenues:

Computational Prediction of Properties: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic properties (HOMO/LUMO levels), absorption spectra, and reactivity of new, unsynthesized derivatives. This can guide synthetic efforts toward the most promising candidates for material science applications.

Molecular Docking and Virtual Screening: Using computational docking to predict the binding affinity of this compound derivatives to the active sites of various biological targets (e.g., enzymes, receptors). This can prioritize which compounds to synthesize and test, saving time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed. These models correlate structural features with activity, providing insights into the key molecular properties required for potency and guiding the design of the next generation of more active compounds.

Integrated Research Cycle: Establishing an iterative cycle where computational models predict promising structures, synthetic chemists prepare them, biologists test their activity, and the results are used to refine the computational models. This integrated approach accelerates the discovery and optimization process for both new drugs and new materials.

Q & A

Q. Key Characterization Data :

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.60–7.55 (m, 2H, Ar-H), 7.30–7.25 (m, 2H, Ar-H), 7.20 (d, 1H, thiophene-H), 7.05 (d, 1H, thiophene-H), 2.40 (s, 3H, CH₃) .
  • Melting Point : 98–100°C .

Basic: How is the purity and structural integrity of this compound validated experimentally?

Standard protocols include:

  • Chromatography : TLC (Rf ~0.4 in hexane:EtOAc 8:2) and HPLC (C18 column, acetonitrile/water 70:30, retention time ~6.2 min) .
  • Spectroscopy :
    • FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch), 3100–2850 cm⁻¹ (aromatic C-H), and 790 cm⁻¹ (thiophene ring) .
    • Mass Spectrometry : ESI-MS m/z 202.28 [M+H]⁺ .

Advanced: What strategies resolve contradictions in spectroscopic data for thiophene carbaldehyde derivatives?

Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) often arise from:

  • Tautomerism : The aldehyde group may exhibit keto-enol tautomerism in polar solvents, altering peak positions. Use deuterated DMSO or CDCl₃ to stabilize the aldehyde form .
  • Impurity Identification : Compare experimental data with computational predictions (DFT for NMR chemical shifts) or perform 2D NMR (COSY, HSQC) to confirm connectivity .

Example : A 2023 study resolved conflicting ¹³C NMR signals for a related thiophene carbaldehyde by confirming rotational isomerism via variable-temperature NMR .

Advanced: How does the electronic structure of this compound influence its reactivity?

The electron-withdrawing aldehyde and electron-donating methylphenyl groups create a push-pull system:

  • Nucleophilic Attack : The aldehyde undergoes condensation with amines (e.g., hydrazines to form hydrazones) or Grignard reagents (to yield secondary alcohols) .
  • Electrophilic Substitution : Thiophene C-H bonds at positions 3 and 4 are activated for halogenation or nitration due to conjugation with the aldehyde .

Mechanistic Insight : DFT studies show the HOMO is localized on the thiophene ring (-5.2 eV), while the LUMO resides on the aldehyde (-2.8 eV), enabling dual reactivity .

Advanced: What methodologies optimize this compound for material science applications?

The compound serves as a precursor for π-conjugated systems in optoelectronics. Key approaches include:

  • Condensation Reactions : With pyrrole boronic esters to form donor-acceptor-donor (D-A-D) chromophores for organic solar cells (e.g., PCE up to 6.2% reported for analogous terthiophenes) .
  • Coordination Chemistry : The aldehyde group chelates transition metals (e.g., Ru or Ir) for luminescent complexes. Ligand design requires balancing steric hindrance from the methylphenyl group with electronic effects .

Table : Comparative Reactivity in Condensation Reactions

Partner ReagentProductYield (%)Application
2-Cyanoacetic acidKnoevenagel adduct65Non-linear optics
Hydrazine hydrateHydrazone78Sensor development
Pyrrole boronic esterD-A-D chromophore45Organic photovoltaics

Advanced: How is computational chemistry applied to predict biological interactions of this compound?

  • Molecular Docking : Targets enzymes like cyclooxygenase-2 (COX-2) or kinases. The methylphenyl group enhances hydrophobic binding in pockets (e.g., ΔG = -8.3 kcal/mol for COX-2) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy) with antibacterial activity (IC₅₀ values). Lipophilicity (logP ~2.5) is critical for membrane penetration .

Experimental Validation : In vitro assays (e.g., MIC = 12.5 µg/mL against S. aureus) align with predictions, confirming utility in antimicrobial agent design .

Advanced: What industrial-scale synthesis challenges exist for this compound, and how are they addressed?

Q. Challenges :

  • Pd Catalyst Cost : Replace Pd(PPh₃)₄ with heterogeneous catalysts (e.g., Pd/C) to reduce expenses and enable recycling .
  • Byproduct Formation : Optimize solvent systems (e.g., switch to DMF/H₂O) and temperature gradients to suppress homocoupling of boronic acids .

Case Study : A 2024 pilot plant achieved 85% yield using continuous flow reactors (residence time = 30 min, T = 90°C) and in-line HPLC monitoring .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4-Methylphenyl)thiophene-2-carbaldehyde

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